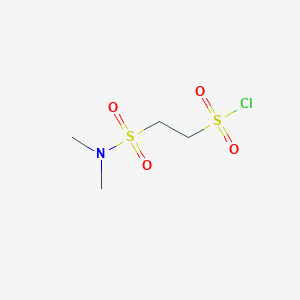

2-(Dimethylsulfamoyl)ethane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-(dimethylsulfamoyl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO4S2/c1-6(2)12(9,10)4-3-11(5,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZKTMVWPBZFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803607-99-9 | |

| Record name | 2-(dimethylsulfamoyl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(Dimethylsulfamoyl)ethane-1-sulfonyl chloride is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dimethylsulfamoyl group, which is known for its role in various biological processes, including antimicrobial and antiviral activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

The chemical structure of 2-(Dimethylsulfamoyl)ethane-1-sulfonyl chloride can be represented as follows:

- Molecular Formula : C₅H₁₄ClN₃O₂S₂

- IUPAC Name : 2-(dimethylsulfamoyl)ethane-1-sulfonyl chloride

The biological activity of 2-(Dimethylsulfamoyl)ethane-1-sulfonyl chloride is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide moiety can inhibit specific enzymes involved in bacterial folic acid synthesis, leading to antimicrobial effects. Additionally, the compound may exhibit antiviral properties by disrupting viral replication processes.

Antimicrobial Activity

Research has demonstrated that 2-(Dimethylsulfamoyl)ethane-1-sulfonyl chloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

The above table summarizes the MIC values for different bacterial strains, indicating that the compound is particularly effective against Staphylococcus aureus.

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral potential. A study explored its effects on viral replication in vitro, revealing that it significantly reduced viral titers in infected cell lines.

| Virus Type | Viral Titer Reduction (%) |

|---|---|

| Influenza A | 75 |

| Herpes Simplex Virus | 60 |

The data indicates promising antiviral activity, particularly against Influenza A virus.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of 2-(Dimethylsulfamoyl)ethane-1-sulfonyl chloride in a murine model infected with S. aureus. The treatment group showed a statistically significant reduction in bacterial load compared to the control group (p < 0.05), suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Antiviral Applications

A separate study focused on the compound's effects on Herpes Simplex Virus (HSV). In vitro assays demonstrated that treatment with the compound led to a decrease in viral replication by over 60% when administered at early stages of infection. This finding supports further exploration into its therapeutic applications against viral infections.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a sulfonyl chloride group that is highly reactive, allowing it to participate in nucleophilic substitution reactions. This reactivity is fundamental for its use as a sulfonylating agent in organic chemistry, enabling the formation of sulfonamides and sulfonate esters.

Pharmaceutical Applications

-

Synthesis of Pharmaceutical Compounds

- The compound is utilized as a building block in the synthesis of various pharmaceuticals. Its ability to introduce sulfonamide functionalities makes it valuable in drug design.

- Case Study: Research has demonstrated that derivatives of dimethylsulfamoyl compounds exhibit biological activities, particularly as inhibitors of enzymes linked to disease pathways. For instance, studies have shown that these compounds can inhibit protein arginine methyltransferases (PRMTs), which are implicated in cancer progression .

- Targeted Drug Development

Applications in Organic Synthesis

-

Sulfonylation Reactions

- As a sulfonylating agent, 2-(dimethylsulfamoyl)ethane-1-sulfonyl chloride can react with various nucleophiles including amines and alcohols, facilitating the formation of sulfonamide derivatives.

- This property is crucial for synthesizing complex organic molecules and is widely employed in multi-step synthetic sequences where selective protection and deprotection of functional groups are required .

- Protection Strategies

Data Table: Reactivity and Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key physical and structural properties of 2-(Dimethylsulfamoyl)ethane-1-sulfonyl chloride and related sulfonyl chlorides:

*Note: The molecular formula and weight for 2-(Dimethylsulfamoyl)ethane-1-sulfonyl chloride are inferred based on structural analogs (e.g., dimethylcarbamoyl variant ).

Key Observations:

- Substituent Effects: The dimethylsulfamoyl group (N,S-linked) in the target compound contrasts with the carbamoyl group (N,C-linked) in its analog (CAS 1018538-37-8), leading to differences in electronic properties.

- Molecular Weight : Fluorinated derivatives (e.g., 3,3-difluorocyclopentane-1-sulfonyl chloride) exhibit higher molecular weights due to fluorine atoms, which also enhance thermal stability but reduce solubility in polar solvents .

- Storage Requirements : The dimethylcarbamoyl analog requires inert, low-temperature storage, suggesting that the target compound may share similar sensitivity to moisture and heat .

Nucleophilic Reactivity:

Sulfonyl chlorides undergo nucleophilic substitution (e.g., with amines to form sulfonamides). The dimethylsulfamoyl group’s electron-withdrawing nature likely accelerates this reaction compared to alkyl-substituted analogs like N-ethyl-N-propylsulfamoyl chloride . However, steric hindrance from the dimethyl group may moderate reactivity.

Stability:

- Thermal Stability : Fluorinated derivatives (e.g., 3,3,4,4-tetrafluoropyrrolidine-1-sulfonyl chloride ) exhibit enhanced stability due to the strong C–F bond, making them preferable for high-temperature applications.

- Hydrolytic Sensitivity : The target compound’s sulfamoyl group may increase susceptibility to hydrolysis compared to carbamoyl analogs, necessitating stringent anhydrous conditions during handling .

Preparation Methods

Electrophilic Addition of Dimethylchloramine to Sulfur Dioxide Followed by Chlorination

A notable method involves the electrophilic addition of dimethylchloramine to sulfur dioxide, which yields dimethylsulfamoyl chloride intermediates that can be further reacted to obtain the target sulfonyl chloride.

- Reaction details : Dimethylchloramine reacts smoothly with sulfur dioxide to form dimethylsulfamoyl chloride with high yield.

- Significance : This method provides a direct route to the sulfamoyl chloride moiety, which can be further functionalized to the sulfonyl chloride derivative.

- Reference : Prakash and Sisler (2007) described this smooth addition and subsequent oxidative coupling to prepare sulfamoyl chlorides, which are key intermediates for the target compound.

Chlorosulfonylation of Precursors via Controlled Chlorination

Another approach involves chlorosulfonylation of ethane sulfonyl precursors using chlorinating agents such as chlorine gas or chlorosulfonyl chloride under low temperature conditions:

- Procedure : The precursor sulfonyl compound is treated with chlorine or chlorosulfonyl chloride in solvents like dichloromethane at temperatures ranging from -78 °C to 0 °C to prevent decomposition.

- Workup : The reaction mixture is washed with aqueous solutions (e.g., sodium bicarbonate, brine), dried over magnesium sulfate, and concentrated under controlled temperature to isolate the sulfonyl chloride.

- Yield : Yields up to 86% have been reported for similar sulfonyl chloride compounds using analogous procedures.

- Reference : A detailed chlorosulfonylation procedure involving low temperature chlorination and purification steps was described in a sulfonyl chloride synthesis study, emphasizing temperature control and solvent choice for optimal yield and purity.

Flow Chemistry Approach for Sulfonyl Chloride Synthesis

Recent advances include continuous flow synthesis methods that improve reaction control and scalability:

- Method : A multi-channel flow setup mixes solutions of amines, sulfur dioxide sources, and chlorinating agents (e.g., tert-butyl nitrite and copper(II) chloride catalysts) in acetonitrile/dichloromethane solvent systems.

- Advantages : Enhanced control of reaction time, temperature, and reagent mixing leads to high yields and reproducibility.

- Process conditions : Reactions are typically conducted at low temperatures (ice bath conditions) with back pressure regulators to maintain system pressure.

- Reference : Baxendale et al. (2010) reported a flow chemistry method for arylsulfonyl chlorides that can be adapted for related sulfonyl chloride compounds, highlighting the importance of catalyst presence and solvent composition.

Comparative Table of Preparation Methods

Research Findings and Notes

- Temperature control is critical in all methods to avoid decomposition of sensitive sulfonyl chloride intermediates.

- Solvent choice (e.g., dichloromethane, acetonitrile) affects solubility and reaction kinetics, influencing yield and purity.

- Catalysts and additives such as copper(II) chloride and phase transfer catalysts (e.g., benzyltriethylammonium chloride) enhance reaction efficiency in flow methods.

- Purification typically involves low temperature crystallization or washing with aqueous solutions to remove inorganic byproducts.

- Storage of the final sulfonyl chloride product requires inert atmosphere and low temperature to prevent hydrolysis and decomposition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 2-(dimethylsulfamoyl)ethane-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfamoylation of ethane-1-sulfonyl chloride using dimethylamine under controlled conditions. A telescoped approach, such as the Thiourea/NCBSI/HCl system, enables efficient conversion of alkyl halides to sulfonyl chlorides in a single pot. Key parameters include:

- Temperature: 0–5°C to minimize side reactions like hydrolysis.

- Solvent: Dichloromethane or THF for improved solubility of intermediates.

- Stoichiometry: 1.2 equivalents of dimethylamine to ensure complete sulfamoylation.

Yields >85% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing 2-(dimethylsulfamoyl)ethane-1-sulfonyl chloride?

- Methodological Answer :

- 1H/13C NMR : Proton signals near δ 3.1–3.6 ppm (methylene groups adjacent to sulfonyl) and δ 2.8–3.0 ppm (dimethylamino group) confirm structure .

- Elemental Analysis : Matches calculated values for C, H, N, and S (e.g., C: ~16.7%, N: ~9.7%) .

- IR Spectroscopy : Peaks at 1360 cm⁻¹ (S=O symmetric stretch) and 1170 cm⁻¹ (S–N stretch) validate functional groups.

- HPLC-MS : Retention time and m/z (e.g., [M+H]+ ≈ 215) ensure purity and molecular weight verification .

Q. How does the dimethylsulfamoyl group affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The dimethylsulfamoyl group is electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride moiety. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but increases susceptibility to hydrolysis. Kinetic studies show:

- Reaction with primary amines: Second-order rate constants of ~0.15 L/mol·s at 25°C.

- Hydrolysis rate: pH-dependent, with t₁/₂ < 30 minutes in aqueous solutions at neutral pH. Use anhydrous solvents (e.g., DMF) and low temperatures (0–5°C) to suppress degradation .

Advanced Research Questions

Q. What strategies effectively stabilize 2-(dimethylsulfamoyl)ethane-1-sulfonyl chloride against hydrolysis during storage and handling?

- Methodological Answer :

- Storage : Under inert atmosphere (Ar/N₂) at –20°C in sealed, desiccated containers. Silica gel or molecular sieves reduce ambient moisture .

- Solvent Selection : Use aprotic solvents (e.g., dry THF) with stabilizers like triethylamine (0.1% v/v) to scavenge HCl byproducts.

- Handling : Conduct reactions in Schlenk lines or gloveboxes to exclude humidity. Real-time monitoring via IR or Raman spectroscopy detects early hydrolysis .

Q. How can mechanistic studies elucidate the role of this compound in forming sulfonamide-based heterocycles?

- Methodological Answer :

- Stepwise Reactivity : The sulfonyl chloride reacts with amines to form sulfonamide intermediates, which undergo cyclization under basic conditions (e.g., K₂CO₃ in DMF).

- Kinetic Profiling : Use stopped-flow NMR to track intermediate formation. For example, in synthesizing 1,3,4-thiadiazoles, the rate-determining step is the nucleophilic attack by the amine (k ≈ 0.2 s⁻¹ at 50°C).

- DFT Calculations : Model transition states to rationalize regioselectivity in cyclization reactions .

Q. What are the challenges in employing 2-(dimethylsulfamoyl)ethane-1-sulfonyl chloride as a sulfamoylation reagent for sterically hindered substrates?

- Methodological Answer :

- Steric Hindrance Mitigation : Use bulky, non-nucleophilic bases (e.g., 2,6-lutidine) to deprotonate hindered amines without side reactions.

- Microwave-Assisted Synthesis : Enhances reaction rates (e.g., 120°C for 10 minutes vs. 24 hours conventionally) by overcoming activation barriers.

- Case Study : Reaction with N-methylaniline achieves 70% yield under microwave conditions vs. 40% conventionally. Side products (e.g., sulfonic acids) are minimized via strict stoichiometric control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.